molecular formula C24H30FNa2O9P B167978 Triamcinolone acetonide sodium phosphate CAS No. 1997-15-5

Triamcinolone acetonide sodium phosphate

Katalognummer: B167978
CAS-Nummer: 1997-15-5
Molekulargewicht: 558.4 g/mol
InChI-Schlüssel: XCMJCLDAGKYHPP-AREPQIRLSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triamcinolone acetonide sodium phosphate is a useful research compound. Its molecular formula is C24H30FNa2O9P and its molecular weight is 558.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Triamcinolone acetonide sodium phosphate (TASP) is a corticosteroid with significant anti-inflammatory properties, widely used in various medical applications including dermatology, ophthalmology, and rheumatology. This article explores the biological activity of TASP, focusing on its mechanisms of action, efficacy in clinical settings, and case studies demonstrating its therapeutic effects.

TASP exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Inflammatory Mediators : TASP inhibits phospholipase A2, preventing the release of arachidonic acid and subsequent formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action reduces vascular permeability and leukocyte migration to sites of inflammation .
  • Nuclear Factor Kappa-B (NF-κB) Inhibition : The compound inhibits NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), thereby modulating the inflammatory response .
  • Apoptotic Pathways : Research has shown that TASP can induce apoptosis in certain cell types, such as human lens epithelial cells, by increasing caspase-3/7 activity and causing DNA fragmentation at higher concentrations .

Pharmacokinetics

The pharmacokinetic profile of TASP indicates a rapid absorption and elimination:

  • Absorption : Following administration, TASP reaches peak plasma concentrations within 2 to 3 hours. For example, a 16 mg oral dose results in a maximum concentration (Cmax) of approximately 5.23 ng/mL .
  • Half-Life : The half-life of TASP ranges from 2.4 to 2.8 hours depending on the route of administration (inhaled or injected) .

Case Studies and Research Findings

  • Ocular Conditions : A study involving intravitreal injections of preservative-free TASP demonstrated significant reductions in macular thickness and improvements in visual acuity among patients with macular edema due to central retinal vein occlusions. The mean decrease in macular thickness was 183.5 μm at one month post-treatment .
  • Vernal Keratoconjunctivitis (VKC) : In a randomized controlled trial comparing TASP to dexamethasone sodium phosphate for VKC treatment, both medications showed similar efficacy in symptom relief; however, TASP had a lower recurrence rate of disease .
  • Postoperative Outcomes : A systematic review indicated that TASP injections significantly reduced the incidence of stricture formation after endoscopic procedures without increasing complications. The odds ratio for reduced stenosis was found to be 0.29, indicating a strong preventive effect .

Comparative Efficacy

The following table summarizes the comparative efficacy of TASP against other corticosteroids based on various studies:

Study FocusTriamcinolone AcetonideDexamethasone Sodium PhosphateNotes
VKC TreatmentEqually effectiveEqually effectiveLower recurrence rate with TASP
Macular EdemaSignificant reductionN/AImproved visual acuity observed
Postoperative Stricture PreventionReduced incidenceN/AStrong evidence supporting use post-endoscopy

Eigenschaften

IUPAC Name

disodium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FO9P.2Na/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h7-9,15-17,19,27H,5-6,10-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMJCLDAGKYHPP-AREPQIRLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COP(=O)([O-])[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNa2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941876
Record name Disodium 2-(4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-15-5
Record name Triamcinolone acetonide sodium Phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-(4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-21-(phosphonooxy)-, disodium salt, (11β,16α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE ACETONIDE SODIUM PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MZ7K74S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triamcinolone acetonide sodium phosphate
Reactant of Route 2
Triamcinolone acetonide sodium phosphate
Reactant of Route 3
Triamcinolone acetonide sodium phosphate
Reactant of Route 4
Triamcinolone acetonide sodium phosphate
Reactant of Route 5
Reactant of Route 5
Triamcinolone acetonide sodium phosphate
Reactant of Route 6
Triamcinolone acetonide sodium phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.